molecular formula C8H10BrOP B1528430 (4-Bromophenyl)dimethylphosphine oxide CAS No. 4648-59-3

(4-Bromophenyl)dimethylphosphine oxide

Cat. No.: B1528430
CAS No.: 4648-59-3
M. Wt: 233.04 g/mol
InChI Key: VVPOOPJRWPTMGB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)dimethylphosphine oxide: is a chemical compound with the molecular formula C8H10BrOP and a molecular weight of 233.042 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a dimethylphosphine oxide group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)dimethylphosphine oxide typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: . The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromophenyl)dimethylphosphine oxide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions involving the bromine atom can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products include various phosphine oxide derivatives.

  • Reduction products may result in the formation of phosphine derivatives.

  • Substitution reactions can yield a range of bromophenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)dimethylphosphine oxide: has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of materials and chemicals that require specific phosphine oxide functionalities.

Mechanism of Action

(4-Bromophenyl)dimethylphosphine oxide: is compared with other similar compounds, such as (4-Bromophenyl)diphenylphosphine oxide and other bromophenyl phosphine oxides. The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • (4-Bromophenyl)diphenylphosphine oxide

  • Other bromophenyl phosphine oxides

This comprehensive overview provides a detailed understanding of (4-Bromophenyl)dimethylphosphine oxide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-bromo-4-dimethylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOOPJRWPTMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4648-59-3
Record name 1-bromo-4-(dimethylphosphoryl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1,4-dibromobenzene (2.35 g, 10 mmol), dimethylphosphine oxide (0.78 g, 10 mmol), and tetrakis(triphenylphosphine) palladium (0) (0.5 g) in nitrogen-purged CH3CN (20 mL) and triethylamine (5 mL) was heated at reflux for overnight. Then, the reaction mixture was concentrated and the residue was chromatographed on silica gel (0˜20 percent MeOH/DCM) to afford the product (600 mg, 26%) as a colorless solid; 1H NMR (CD3OD): δ 7.80-7.70 (m, 4H), 1.75 (d, 6H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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